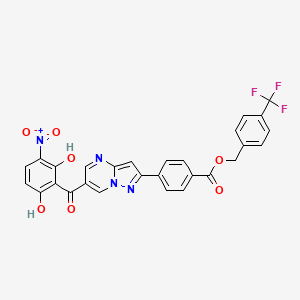

DDO-2728

Description

BenchChem offers high-quality DDO-2728 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDO-2728 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H17F3N4O7 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate |

InChI |

InChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2 |

InChI Key |

VIQXHWIGOQADLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN4C=C(C=NC4=C3)C(=O)C5=C(C=CC(=C5O)[N+](=O)[O-])O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

DDO-2728: A Targeted Approach to Disrupting AML Cell Proliferation Through ALKBH5 Inhibition

An In-depth Technical Guide on the Mechanism of Action of DDO-2728 in Acute Myeloid Leukemia (AML) Cells

This guide provides a comprehensive overview of the preclinical data and mechanism of action of DDO-2728, a novel and selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of AML and the therapeutic potential of targeting RNA methylation.

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. DDO-2728 has emerged as a promising preclinical candidate that targets the m6A RNA demethylase ALKBH5. By inhibiting ALKBH5, DDO-2728 increases global m6A methylation in AML cells, leading to the destabilization of key oncogenic transcripts, cell cycle arrest, and induction of apoptosis. This guide details the molecular mechanism, quantitative cellular effects, and the experimental methodologies used to elucidate the action of DDO-2728 in AML cells.

Mechanism of Action of DDO-2728 in AML

DDO-2728 is a selective, 2-oxoglutarate (2-OG) independent inhibitor of ALKBH5.[1] Its primary mechanism of action in AML cells involves the direct inhibition of the demethylase activity of ALKBH5, leading to a cascade of downstream effects that collectively suppress leukemic cell growth.

Direct Inhibition of ALKBH5

DDO-2728 directly binds to ALKBH5, as demonstrated by fluorescence polarization (FP) assays.[1] This binding event inhibits the enzymatic activity of ALKBH5, preventing the removal of methyl groups from N6-methyladenosine (m6A) on messenger RNA (mRNA).

Increased m6A Methylation

The inhibition of ALKBH5 by DDO-2728 results in an accumulation of m6A modifications on a global scale within AML cells.[2][3] This alteration of the m6A epitranscriptome is a critical initiating event in the cellular response to DDO-2728.

Destabilization of TACC3 and c-Myc mRNA

A key downstream consequence of increased m6A levels is the reduced stability of specific oncogenic transcripts. In AML cells, DDO-2728 treatment leads to a significant decrease in the mRNA and protein levels of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc.[1] This is attributed to the increased m6A modification of their respective mRNAs, which are then targeted for degradation.

Cell Cycle Arrest and Apoptosis

The downregulation of TACC3 and c-Myc, both crucial regulators of cell proliferation and survival, culminates in cell cycle arrest and the induction of apoptosis in AML cells.[3] This ultimately accounts for the anti-proliferative effects of DDO-2728 observed in vitro and in vivo.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of DDO-2728.

| Parameter | Value | Assay | Reference |

| ALKBH5 IC50 | 2.97 µM | Fluorescence Polarization (FP) | [1][3] |

| ALKBH5 Binding Affinity (KD) | 6.62 µM | Not Specified | [1] |

Table 1: In Vitro Enzymatic Activity of DDO-2728

| Cell Line | IC50 | Assay | Reference |

| MOLM-13 | 0.45 µM | Cell Proliferation | [1] |

| MV4-11 | 1.2 µM | Cell Proliferation | [1] |

Table 2: Anti-proliferative Activity of DDO-2728 in AML Cell Lines

| Model | Treatment | Outcome | Reference |

| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition | [1] |

Table 3: In Vivo Efficacy of DDO-2728

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of DDO-2728.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This assay is used to determine the in vitro inhibitory activity of DDO-2728 on the ALKBH5 enzyme.

-

Principle: The assay measures the change in the polarization of fluorescently labeled m6A-containing single-stranded DNA (ssDNA) upon binding to the ALKBH5 protein. Inhibitors that disrupt this binding will result in a decrease in fluorescence polarization.

-

Protocol:

-

Reactions are typically performed in a 384-well plate format.

-

A reaction mixture is prepared containing recombinant human ALKBH5 protein and a fluorescently labeled m6A-ssDNA probe in an appropriate assay buffer.

-

DDO-2728 is added at various concentrations to the reaction mixture.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay is used to assess the anti-proliferative effect of DDO-2728 on AML cell lines.

-

Principle: Assays such as the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells in culture based on metabolic activity.

-

Protocol (MTT Assay Example):

-

AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of DDO-2728 or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Western Blot Analysis

This technique is used to measure the protein levels of TACC3 and c-Myc in AML cells following treatment with DDO-2728.

-

Protocol:

-

AML cells are treated with DDO-2728 or vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for TACC3, c-Myc, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software.

-

m6A RNA Methylation Quantification

This assay measures the global levels of m6A in total RNA isolated from AML cells.

-

Principle: An ELISA-like colorimetric or fluorometric assay is used to detect and quantify m6A in total RNA.

-

Protocol (Colorimetric Example):

-

Total RNA is extracted from DDO-2728-treated and control AML cells.

-

A specific amount of total RNA is bound to the wells of a microplate.

-

The m6A is detected using a capture antibody and a detection antibody, both specific for m6A.

-

The signal is amplified and quantified by measuring the absorbance at a specific wavelength.

-

The amount of m6A is determined by comparing the sample readings to a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of TACC3 and c-Myc.

-

Protocol:

-

Total RNA is extracted from AML cells treated with DDO-2728 or vehicle control.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using a real-time PCR system with specific primers for TACC3, c-Myc, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative mRNA expression is calculated using the ΔΔCt method.

-

AML Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of DDO-2728.

-

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).

-

Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment and control groups.

-

DDO-2728 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: DDO-2728 mechanism of action in AML cells.

Caption: Preclinical evaluation workflow for DDO-2728.

Conclusion

DDO-2728 represents a promising, targeted therapeutic strategy for AML by selectively inhibiting the m6A demethylase ALKBH5. Its mechanism of action, centered on the hypermethylation and subsequent degradation of key oncogenic transcripts like TACC3 and c-Myc, provides a clear rationale for its anti-leukemic effects. The preclinical data summarized in this guide support the continued investigation of DDO-2728 and the broader concept of targeting RNA epigenetics for the treatment of AML.

References

DDO-2728: A Selective ALKBH5 Inhibitor Modulating m6A RNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to m6A Modification and its Key Players

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] This dynamic and reversible process is regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins).[3][4][5]

The "writer" complex, primarily composed of METTL3 and METTL14, installs the m6A mark.[4][6] Conversely, the "erasers," FTO and ALKBH5, remove this modification.[1][7] The biological effects of m6A are mediated by "reader" proteins, such as the YTH domain-containing family, which recognize the m6A mark and influence the fate of the target mRNA.[8][9] Dysregulation of m6A modification has been implicated in the pathogenesis of various diseases, including cancer.[1][7]

DDO-2728: A Potent and Selective ALKBH5 Inhibitor

DDO-2728 has emerged as a significant chemical probe for studying the biological functions of ALKBH5 and as a potential therapeutic agent. It is a selective, 2-oxoglutarate (2-OG)-independent inhibitor of the m6A demethylase ALKBH5.[10] Unlike many demethylase inhibitors that target the 2-OG cofactor binding site, DDO-2728 functions by directly binding to ALKBH5 and occupying the m6A-binding pocket.[8][10] This specificity is highlighted by its lack of inhibitory activity against FTO and ALKBH3.[10]

Mechanism of Action

The primary function of DDO-2728 is to inhibit the demethylase activity of ALKBH5. By doing so, it leads to an increase in the overall levels of m6A methylation on mRNA.[10][11] This altered m6A landscape subsequently affects the expression of key oncogenes. Specifically, DDO-2728 has been shown to target the ALKBH5-TACC3 signaling axis, leading to a significant reduction in the mRNA and protein levels of TACC3 and the proto-oncogene c-Myc.[10] The decrease in TACC3 mRNA is attributed to a reduced half-life, a direct consequence of the sustained m6A modification.[11]

Cellular and In Vivo Effects of DDO-2728

The inhibition of ALKBH5 by DDO-2728 triggers a cascade of anti-cancer effects, particularly in the context of Acute Myeloid Leukemia (AML).

-

Antiproliferative Activity: DDO-2728 exhibits potent antiproliferative activity against AML cell lines, such as MOLM-13 and MV4-11.[10][11]

-

Cell Cycle Arrest: Treatment with DDO-2728 leads to cell cycle arrest at the G1/M phase in AML cells.[11]

-

Induction of Apoptosis: The compound effectively induces apoptosis in a concentration-dependent manner in AML cells.[11]

-

Tumor Growth Suppression: In vivo studies using xenograft models have demonstrated that DDO-2728 significantly inhibits tumor growth with a favorable safety profile.[10][11]

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| ALKBH5 IC50 | FP Assay | 2.97 µM | [10][11] |

| ALKBH5 Binding Affinity (KD) | Direct Binding Assay | 6.62 µM | [10] |

| Antiproliferation IC50 (72h) | MOLM-13 | 0.45 µM | [10][11] |

| MV4-11 | 1.2 µM | [10][11] | |

| In Vivo Tumor Inhibition | MV4-11 Xenograft | Significant at 10 mg/kg (i.p.) | [10][11] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of DDO-2728 in m6A modification.

Caption: Key experimental workflow for evaluating DDO-2728.

Key Experimental Protocols

1. Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

-

Principle: This assay measures the change in polarization of fluorescently labeled m6A-containing RNA probes upon binding to ALKBH5. Inhibition of this binding by DDO-2728 results in a decrease in fluorescence polarization.

-

Methodology:

-

A reaction mixture is prepared containing recombinant human ALKBH5 protein, a fluorescein-labeled m6A-containing RNA oligonucleotide, and a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Varying concentrations of DDO-2728 are added to the reaction mixture.

-

The mixture is incubated at room temperature to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

2. Cell Proliferation Assay

-

Principle: This assay quantifies the number of viable cells after treatment with DDO-2728 to determine its antiproliferative effects.

-

Methodology (using CellTiter-Glo® as an example):

-

AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of DDO-2728 for a specified period (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

The IC50 value is determined from the dose-response curve.

-

3. m6A Dot Blot Assay

-

Principle: This is a semi-quantitative method to assess global m6A levels in total RNA.

-

Methodology:

-

Total RNA is extracted from cells treated with either DMSO (control) or DDO-2728.

-

Serial dilutions of the RNA samples are spotted onto a nitrocellulose or nylon membrane and cross-linked using UV radiation.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to m6A.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal loading, the membrane can be stained with methylene blue. The intensity of the dots is quantified to compare relative m6A levels.

-

4. In Vivo Xenograft Model

-

Principle: This model assesses the anti-tumor efficacy and safety of DDO-2728 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human AML cells (e.g., MV4-11).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and DDO-2728 treatment groups.

-

DDO-2728 is administered (e.g., daily intraperitoneal injection at a specified dose like 10 mg/kg) for a defined period (e.g., 14 days).

-

Tumor volume is measured regularly using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Major organs can be collected for histological analysis (e.g., H&E staining) to assess for any treatment-related toxicity.

-

Conclusion and Future Directions

DDO-2728 is a valuable tool for dissecting the role of ALKBH5 in m6A-mediated gene regulation and has shown significant promise as a potential therapeutic agent for AML. Its selective, 2-OG-independent mechanism of action provides a clear advantage for targeted therapy. Future research should focus on further elucidating the full spectrum of ALKBH5 targets affected by DDO-2728, exploring its efficacy in other cancer types where ALKBH5 is overexpressed, and advancing its development through preclinical and clinical trials. The continued investigation of compounds like DDO-2728 will undoubtedly deepen our understanding of epitranscriptomics and pave the way for novel cancer therapies.

References

- 1. m6A modification: a new avenue for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of m6A modification in the biological functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]

- 10. DDO-2728 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

DDO-2728: A Technical Guide to a Selective ALKBH5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2728 is a novel, selective small-molecule inhibitor of AlkB homolog 5 (ALKBH5), an Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. The m6A modification is the most abundant internal modification in eukaryotic mRNA and plays a critical role in the regulation of gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). DDO-2728 presents a valuable chemical probe for elucidating the biological functions of ALKBH5 and a potential therapeutic agent for ALKBH5-driven malignancies. This technical guide provides an in-depth overview of DDO-2728, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

DDO-2728 selectively inhibits the demethylase activity of ALKBH5, leading to an increase in the global levels of m6A methylation in RNA.[1] This hypermethylation state alters the stability and translation of target mRNAs, ultimately inducing anti-tumor effects. A key target of the ALKBH5-mediated regulation is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). By inhibiting ALKBH5, DDO-2728 increases the m6A modification of TACC3 mRNA, which leads to its destabilization and reduced protein expression.[1] The downregulation of TACC3, along with other oncogenic factors like c-Myc, contributes to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-2728 based on in vitro and cellular assays.

| Parameter | Value | Assay Type | Notes |

| IC50 for ALKBH5 | 2.97 µM | Fluorescence Polarization | Selective over FTO and ALKBH3. |

| Binding Affinity (Kd) for ALKBH5 | 6.62 µM | N/A | Does not bind to FTO. |

Table 1: Biochemical Activity of DDO-2728

| Cell Line | IC50 (Cell Proliferation) | Assay Duration |

| MOLM-13 | 0.45 µM | 72 h |

| MV4-11 | 1.2 µM | 72 h |

| HEK293 | Weak toxicity | 72 h |

| HUVEC | Weak toxicity | 72 h |

Table 2: Anti-proliferative Activity of DDO-2728 [1]

| Cell Line | Treatment | Effect |

| MOLM-13 | 20 µM DDO-2728 for 48 h | Significant G1/M phase cell cycle arrest. |

| MV4-11 | 20 µM DDO-2728 for 48 h | Significant G1/M phase cell cycle arrest. |

| MOLM-13 | 5 and 10 µM DDO-2728 for 48 h | Concentration-dependent apoptosis. |

| MV4-11 | 5 and 10 µM DDO-2728 for 48 h | Concentration-dependent apoptosis. |

Table 3: Cellular Effects of DDO-2728 [1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of DDO-2728.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of DDO-2728 against ALKBH5.

-

Principle: The assay measures the change in polarization of a fluorescently labeled RNA probe upon binding to the ALKBH5 protein. Inhibitors that displace the probe will cause a decrease in fluorescence polarization.

-

Reagents:

-

Recombinant human ALKBH5 protein

-

Fluorescently labeled m6A-containing RNA probe

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

DDO-2728 (or other test compounds)

-

-

Procedure:

-

Prepare a reaction mixture containing ALKBH5 protein and the fluorescently labeled RNA probe in the assay buffer.

-

Add serial dilutions of DDO-2728 to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of DDO-2728 and plot the data to determine the IC50 value using a suitable software.

-

Cell Proliferation (MTT) Assay

This assay is used to assess the anti-proliferative effect of DDO-2728 on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Reagents:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

DDO-2728

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of DDO-2728 (e.g., 0.01-100 µM) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by DDO-2728.

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

-

Reagents:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

DDO-2728

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Procedure:

-

Treat cells with DDO-2728 (e.g., 5 and 10 µM) for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to determine the effect of DDO-2728 on cell cycle distribution.

-

Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Reagents:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

DDO-2728

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

-

Procedure:

-

Treat cells with DDO-2728 (e.g., 20 µM) for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by DDO-2728 and the general experimental workflows.

Caption: DDO-2728 inhibits ALKBH5, leading to increased m6A methylation and subsequent anti-tumor effects.

References

The role of DDO-2728 in epitranscriptomics

An in-depth analysis of current scientific literature reveals no public information on a compound or protein designated "DDO-2728" in the context of epitranscriptomics. This designation may be part of an internal, unpublished library, a hypothetical molecule, or a typographical error.

To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a well-characterized and publicly documented molecule relevant to epitranscriptomics: STM2457 , a first-in-class, potent, and selective catalytic inhibitor of the METTL3-METTL14 N6-methyladenosine (m⁶A) methyltransferase complex.[1][2] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the m⁶A writer complex.

Introduction to STM2457

STM2457 is a small molecule inhibitor that targets METTL3, the catalytic subunit of the primary m⁶A methyltransferase complex in mammalian cells.[1][2] N6-methyladenosine (m⁶A) is the most abundant internal modification on messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, stability, translation, and localization.[1] The METTL3 enzyme has been identified as a key dependency in various cancers, particularly Acute Myeloid Leukemia (AML), where it promotes the translation of oncogenic transcripts.[1][2][3]

STM2457 was developed through optimization of a high-throughput screening hit and functions as an S-adenosyl methionine (SAM)-competitive inhibitor.[1][4] By binding to the METTL3 active site, it prevents the transfer of a methyl group from SAM to adenosine residues on RNA, leading to a global reduction of m⁶A levels on target transcripts.[1] This inhibitory action has been shown to induce differentiation and apoptosis in AML cells and impair leukemia progression in preclinical models, establishing METTL3 as a viable therapeutic target.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for STM2457's activity and efficacy from published studies.

Table 1: In Vitro Biochemical and Cellular Activity

| Parameter | Value | Assay/Context | Source |

| Biochemical IC₅₀ | 16.9 nM | METTL3/METTL14 RF/MS methyltransferase assay | [1][6][7] |

| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) vs. METTL3/14 | [1][7][8] |

| Cellular m⁶A IC₅₀ | ~500 nM | m⁶A quantification on poly-A+ RNA (MOLM-13 cells) | [1] |

| Cellular Proliferation IC₅₀ | 3.5 µM | MOLM-13 AML cells | [4] |

| Cellular Target Engagement IC₅₀ | 4.8 µM | Cellular Thermal Shift Assay (CETSA) | [4] |

| Selectivity | >1,000-fold | vs. a panel of 45 other methyltransferases | [1][8] |

Table 2: Cellular Effects in AML Cell Lines

| Cell Line | Proliferation IC₅₀ (µM) | Source |

| MOLM-13 | 3.5 | [4][9] |

| MV4-11 | 5.8 | [9] |

| THP-1 | 10.2 | [9] |

| OCI-AML3 | 11.5 | [9] |

| MONO-MAC-6 | 12.1 | [9] |

Signaling Pathways and Mechanism of Action

STM2457 exerts its anti-leukemic effects by inhibiting the catalytic activity of METTL3, which leads to a downstream cascade affecting protein translation and cellular fate.

Core Mechanism of Action

Inhibition of the METTL3/14 complex by STM2457 reduces m⁶A deposition on the mRNA of key leukemogenic proteins, such as MYC, BRD4, and SP1.[1][10] The loss of m⁶A marks on these transcripts leads to ribosomal stalling and reduced translational efficiency.[1] This selective decrease in the protein levels of critical oncogenes, without altering their mRNA transcript levels, pushes AML cells towards differentiation and apoptosis.[1][3]

Caption: STM2457 inhibits the METTL3-METTL14 complex, blocking mRNA methylation.

MCL1 Regulation Pathway

Recent studies have elucidated a more specific pathway involving the anti-apoptotic protein MCL1. STM2457 treatment enhances the expression of the E3 ubiquitin ligase FBXW7. This effect is mediated through the m⁶A reader protein YTHDF2. The upregulation of FBXW7 leads to the degradation of MCL1 protein, sensitizing AML cells to apoptosis and overcoming resistance to other therapies like Venetoclax.[11]

Caption: STM2457 enhances apoptosis via the METTL3-YTHDF2-FBXW7-MCL1 axis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on descriptions in the cited literature and serve as a guide for study replication.[1][12][13]

METTL3/METTL14 In Vitro Enzymatic Assay (RF/MS-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the METTL3/14 complex.

Methodology:

-

Enzyme Preparation: Use purified, full-length recombinant His-tagged METTL3 co-expressed with FLAG-tagged METTL14.[1]

-

Reaction Mixture: Prepare reactions in a 384-well plate with a final volume of 20 µL. Each reaction should contain:

-

20 mM Tris-HCl, pH 7.6

-

1 mM DTT

-

0.01% Tween-20

-

METTL3/14 enzyme complex (e.g., 5 nM)

-

SAM (e.g., at Km concentration)

-

RNA oligonucleotide substrate containing a consensus methylation sequence.

-

Serial dilutions of STM2457 or control compound (dissolved in DMSO).

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., 0.5% formic acid).

-

Detection: Analyze the samples using a RapidFire Mass Spectrometry (RF/MS) system to quantify the formation of the methylated RNA substrate and the unmethylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the dose-response curve and fit using a four-parameter logistic equation to determine the IC₅₀ value.[1][14]

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity (Kd) of STM2457 to the METTL3/14 complex.

Methodology:

-

Chip Preparation: Immobilize the purified METTL3/14 protein complex onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare serial dilutions of STM2457 in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the STM2457 dilutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.

-

Regeneration: After each cycle, regenerate the sensor surface using a regeneration solution (e.g., a low pH glycine solution) to remove bound analyte.

-

Competition Assay (Optional): To confirm the binding mode, perform the binding measurement with STM2457 in a running buffer that is pre-saturated with a high concentration of SAM. A reduction in binding indicates a SAM-competitive mechanism.[1]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[1]

Cellular m⁶A Quantification

Objective: To measure the effect of STM2457 on total m⁶A levels in cellular RNA.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat with a dose range of STM2457 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[1]

-

RNA Isolation: Isolate total RNA from the cells, followed by enrichment for poly-A+ RNA (mRNA) using oligo(dT)-magnetic beads.

-

Quantification: Determine the m⁶A levels using one of the following methods:

-

LC-MS/MS: Digest the mRNA to single nucleosides and analyze via liquid chromatography-tandem mass spectrometry to quantify the ratio of m⁶A to adenosine (A). This is the gold standard for accuracy.[15]

-

m⁶A Dot Blot: Denature the RNA and spot serial dilutions onto a nylon membrane. Probe the membrane with a specific anti-m⁶A antibody, followed by a secondary antibody conjugated to HRP for chemiluminescent detection. Use methylene blue staining as a loading control.[16]

-

-

Data Analysis: For LC-MS/MS, calculate the m⁶A/A ratio. For dot blot, quantify spot intensity using densitometry. Normalize the m⁶A signal to the loading control and calculate the percent reduction relative to the vehicle-treated sample.[1]

Experimental Workflow Diagram

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. | BioWorld [bioworld.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. STM2457 Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]

- 11. ashpublications.org [ashpublications.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Effects of DDO-2728: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of DDO-2728, a selective inhibitor of the mRNA m⁶A demethylase AlkB homologue 5 (ALKBH5). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Findings at a Glance

DDO-2728 is a potent and selective, 2-OG independent inhibitor of ALKBH5.[1] It has been shown to exert its biological effects by increasing N⁶-methyladenosine (m⁶A) levels in mRNA, leading to anti-proliferative effects in acute myeloid leukemia (AML) cells.[1][2] The primary mechanism involves the induction of apoptosis and cell cycle arrest.[2][3] DDO-2728 targets the ALKBH5-TACC3 signaling axis, resulting in the downregulation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc.[1][3] In vivo studies have demonstrated the efficacy of DDO-2728 in suppressing tumor growth in AML xenograft models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of DDO-2728.

| Parameter | Value | Assay Type | Notes |

| ALKBH5 IC₅₀ | 2.97 µM | Fluorescence Polarization (FP) | DDO-2728 is a selective inhibitor and does not inhibit FTO (ALKBH9) and ALKBH3.[1] |

| ALKBH5 K_D_ | 6.62 µM | Direct Binding Assay | Indicates direct binding to ALKBH5, but not FTO.[1] Does not bind to the 2-OG pocket.[1] |

Table 1: Biochemical Activity of DDO-2728 against ALKBH5.

| Cell Line | IC₅₀ (72h) | Assay Type |

| MOLM-13 (AML) | 0.45 µM | Cell Viability Assay |

| MV4-11 (AML) | 1.2 µM | Cell Viability Assay |

| HEK293 | Weak Toxicity | Cell Viability Assay |

| HUVECs | Weak Toxicity | Cell Viability Assay |

Table 2: Anti-proliferative Activity of DDO-2728 in Various Cell Lines. [2]

| Parameter | Observation | Cell Lines | Treatment |

| m⁶A Methylation | Increased levels | MOLM-13, MV4-11, HEK293 | 0-40 µM, 48h |

| Cell Cycle | G1/M Phase Arrest | MOLM-13, MV4-11 | 20 µM, 48h |

| Apoptosis | Concentration-dependent induction | MOLM-13, MV4-11 | 5, 10 µM, 48h |

| TACC3 mRNA Half-life | Decreased | MOLM-13, MV4-11 | 20 µM, 24h |

| TACC3 & c-Myc Levels | Reduced (mRNA & Protein) | MOLM-13, MV4-11 | 0-10 µM, 48h |

Table 3: Cellular Effects of DDO-2728. [2]

| Model | Treatment | Outcome |

| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition |

Table 4: In Vivo Efficacy of DDO-2728. [1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This protocol outlines a competitive binding assay to determine the IC₅₀ of DDO-2728 against ALKBH5.

Materials:

-

Recombinant human ALKBH5 protein

-

Fluorescently labeled m⁶A-containing RNA probe

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

DDO-2728 compound

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of DDO-2728 in Assay Buffer.

-

In each well of the microplate, add the ALKBH5 protein to a final concentration optimized for a stable FP signal.

-

Add the serially diluted DDO-2728 or vehicle control to the wells.

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add the fluorescently labeled m⁶A-containing RNA probe to all wells at a concentration optimized for a stable and robust signal.

-

Incubate for an additional period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percent inhibition for each DDO-2728 concentration relative to the controls (no inhibitor and no enzyme).

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the Fluorescence Polarization (FP) Assay.

Cell Viability Assay

This protocol describes a method to assess the anti-proliferative effects of DDO-2728 on AML cell lines such as MOLM-13 and MV4-11. Assays like CellTiter-Glo® (Promega) or MTS assays are commonly used.[4]

Materials:

-

MOLM-13 and MV4-11 cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

DDO-2728 compound

-

96-well, clear-bottom, black- or white-walled microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer or microplate reader

Procedure:

-

Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Prepare a serial dilution of DDO-2728 in culture medium.

-

Add the diluted DDO-2728 or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the cell viability against the log of the DDO-2728 concentration.

Caption: Workflow for the Cell Viability Assay.

Western Blot Analysis of TACC3 and c-Myc

This protocol details the procedure for detecting changes in TACC3 and c-Myc protein levels in AML cells following treatment with DDO-2728.

Materials:

-

MOLM-13 and MV4-11 cells

-

DDO-2728 compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TACC3, anti-c-Myc, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat MOLM-13 or MV4-11 cells with various concentrations of DDO-2728 or vehicle for 48 hours.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TACC3, c-Myc, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Caption: Workflow for Western Blot Analysis.

MV4-11 Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous MV4-11 xenograft model to evaluate the in vivo efficacy of DDO-2728.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MV4-11 cells

-

Matrigel

-

DDO-2728 compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of each mouse.[5]

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

-

Administer DDO-2728 (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups according to a predetermined schedule (e.g., daily).

-

Measure tumor volume with calipers twice weekly and record the body weight of the mice.[5]

-

Continue the treatment for a specified duration (e.g., 2-4 weeks).[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

-

Evaluate the anti-tumor efficacy of DDO-2728 by comparing the tumor growth in the treated group to the control group.

Caption: Workflow for the MV4-11 Xenograft Mouse Model.

Signaling Pathway

DDO-2728 exerts its anti-leukemic effects by targeting the ALKBH5-mediated m⁶A demethylation pathway. Inhibition of ALKBH5 leads to an accumulation of m⁶A modifications on target mRNAs, including that of TACC3. This increased methylation is thought to decrease the stability of the TACC3 mRNA, leading to reduced TACC3 protein levels. The downregulation of TACC3, in turn, affects the expression of downstream targets, including the key oncogene c-Myc, ultimately resulting in cell cycle arrest and apoptosis.

References

DDO-2728: A Comprehensive Technical Guide on its Mechanism of Action and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2728 is a selective, 2-oxoglutarate (2-OG) independent inhibitor of the N6-methyladenosine (m6A) RNA demethylase AlkB homologue 5 (ALKBH5). By inhibiting ALKBH5, DDO-2728 leads to an increase in m6A methylation levels within messenger RNA (mRNA), which in turn post-transcriptionally regulates the expression of key oncogenes. This document provides an in-depth technical overview of DDO-2728, detailing its mechanism of action, its impact on gene expression with a focus on acute myeloid leukemia (AML), comprehensive experimental protocols, and quantitative data analysis.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The dynamic regulation of m6A is maintained by a balance between m6A methyltransferases ("writers") and demethylases ("erasers"). ALKBH5 is a key m6A demethylase that has been implicated in the progression of several cancers, including acute myeloid leukemia (AML). Its inhibition presents a promising therapeutic strategy. DDO-2728 has emerged as a potent and selective small molecule inhibitor of ALKBH5, demonstrating significant anti-proliferative and pro-apoptotic effects in AML cell lines. This guide explores the molecular mechanisms underlying the therapeutic potential of DDO-2728.

Mechanism of Action

DDO-2728 functions as a selective inhibitor of ALKBH5, an enzyme responsible for removing the m6A modification from mRNA.[1][2] Unlike some other ALKBH family members, DDO-2728's inhibitory action is independent of 2-oxoglutarate.[1] It directly binds to ALKBH5, preventing it from demethylating its target mRNAs.[1] This leads to a global increase in m6A methylation levels within the cell.[2] The elevated m6A marks on specific transcripts, particularly those of oncogenes like TACC3 and c-Myc, result in their destabilization and reduced protein expression.[1][2] This targeted downregulation of key cancer-driving genes ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway

Caption: DDO-2728 inhibits ALKBH5, leading to increased m6A methylation and subsequent downregulation of TACC3 and c-Myc, resulting in cell cycle arrest and apoptosis.

Impact on Gene Expression

The primary impact of DDO-2728 on gene expression is the post-transcriptional downregulation of ALKBH5 targets. By increasing m6A methylation, DDO-2728 effectively reduces the stability of mRNAs for key oncogenes. In AML cells, DDO-2728 has been shown to significantly decrease the abundance of TACC3 and c-Myc mRNA and their corresponding proteins.[1][2] The reduction in the half-life of TACC3 mRNA has been experimentally observed.[2] This targeted approach disrupts critical pathways for cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of DDO-2728.

Table 1: In Vitro Inhibitory Activity of DDO-2728

| Parameter | Target/Cell Line | Value |

| IC50 | ALKBH5 (FP Assay) | 2.97 µM[1][2] |

| KD | ALKBH5 | 6.62 µM[1] |

| IC50 (Proliferation) | MOLM-13 (AML) | 0.45 µM[1][2] |

| IC50 (Proliferation) | MV4-11 (AML) | 1.2 µM[1][2] |

Table 2: Cellular Effects of DDO-2728 in AML Cell Lines

| Effect | Cell Line(s) | Concentration & Time | Result |

| m6A Methylation | MOLM-13, MV4-11 | 0-40 µM, 48 h | Concentration-dependent increase[2] |

| Cell Cycle Arrest | MOLM-13, MV4-11 | 20 µM, 48 h | Arrest at G1/M phase[2] |

| Apoptosis | MOLM-13, MV4-11 | 5, 10 µM, 48 h | Concentration-dependent induction[2] |

| mRNA Half-life | MOLM-13, MV4-11 | 20 µM, 24 h | Decreased TACC3 mRNA half-life[2] |

Table 3: In Vivo Efficacy of DDO-2728

| Animal Model | Treatment | Outcome |

| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition[1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This protocol outlines a general procedure for determining the IC50 of DDO-2728 against ALKBH5.

-

Reagents:

-

Recombinant human ALKBH5 protein

-

Fluorescently labeled m6A-containing RNA probe

-

Assay buffer (e.g., Tris-HCl, NaCl, BSA)

-

DDO-2728 stock solution (in DMSO)

-

384-well, black, non-binding microplates

-

-

Procedure:

-

Prepare a serial dilution of DDO-2728 in assay buffer.

-

In each well of the microplate, add the ALKBH5 protein and the fluorescently labeled RNA probe.

-

Add the diluted DDO-2728 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

Calculate the percent inhibition for each DDO-2728 concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of DDO-2728 on AML cell lines.

-

Cell Lines: MOLM-13, MV4-11

-

Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DDO-2728 stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well, clear-bottom, white-walled microplates

-

-

Procedure:

-

Seed the AML cells into the 96-well plates at a predetermined density.

-

Prepare a serial dilution of DDO-2728 in the complete culture medium.

-

Treat the cells with the diluted DDO-2728 or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log of the DDO-2728 concentration.

-

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following DDO-2728 treatment.

-

Cell Lines: MOLM-13, MV4-11

-

Reagents:

-

DDO-2728 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat the AML cells with DDO-2728 (e.g., 20 µM) or DMSO for 48 hours.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V and PI staining.

-

Cell Lines: MOLM-13, MV4-11

-

Reagents:

-

DDO-2728 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Procedure:

-

Treat the AML cells with varying concentrations of DDO-2728 (e.g., 5 µM, 10 µM) or DMSO for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

-

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of DDO-2728.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cell Line: MV4-11

-

Reagents:

-

MV4-11 cells in a suitable injection vehicle (e.g., PBS and Matrigel)

-

DDO-2728 formulated for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

-

Procedure:

-

Subcutaneously inject MV4-11 cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer DDO-2728 (e.g., 10 mg/kg) or vehicle control via i.p. injection according to a predetermined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the DDO-2728 treated and vehicle control groups.

-

Experimental Workflow

Caption: A summary of the experimental workflow for evaluating the efficacy of DDO-2728.

Conclusion

DDO-2728 represents a significant advancement in the targeted therapy of cancers driven by aberrant m6A RNA methylation. Its selective inhibition of ALKBH5 leads to the destabilization of key oncogenic transcripts, such as TACC3 and c-Myc, resulting in potent anti-tumor effects in preclinical models of AML. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of DDO-2728 and other ALKBH5 inhibitors. Further investigation into the broader range of ALKBH5 targets and the potential for combination therapies will be crucial in translating the promise of DDO-2728 into clinical applications.

References

Understanding the Pharmacokinetics of DDO-2728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2728 is a selective inhibitor of the N6-methyladenosine (m6A) demethylase AlkB homologue 5 (ALKBH5). By inhibiting ALKBH5, DDO-2728 leads to an increase in m6A modifications on mRNA, which in turn induces apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for DDO-2728, its mechanism of action, and detailed methodologies for key experimental procedures. While in-depth absorption, distribution, metabolism, and excretion (ADME) data for DDO-2728 is limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development.

Mechanism of Action

DDO-2728 functions as a selective, 2-OG independent inhibitor of ALKBH5, a key enzyme in RNA epigenetics.[1] The primary mechanism involves the inhibition of the demethylation of N6-methyladenosine (m6A) on messenger RNA (mRNA). This leads to an accumulation of m6A marks on target transcripts, which can affect mRNA stability, translation, and splicing. In the context of cancer, the inhibition of ALKBH5 by DDO-2728 has been shown to suppress tumor growth.[2][3]

The proposed signaling pathway for DDO-2728's anti-tumor activity is depicted below:

Caption: Signaling pathway of DDO-2728.

Pharmacokinetics

The available pharmacokinetic data for DDO-2728 is derived from preclinical studies in rats. This data provides initial insights into the compound's half-life and peak plasma concentrations following intravenous and intraperitoneal administration.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of DDO-2728 in rats.

| Parameter | Intravenous (2 mg/kg) | Intraperitoneal (10 mg/kg) |

| T1/2 (min) | 36.7 ± 3.2 | 148.3 ± 4.6 |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

Data sourced from MedChemExpress.[2]

Note: While the source mentions Cmax, the specific values are not provided in the publicly available information. Further detailed studies are required to establish a complete pharmacokinetic profile, including oral bioavailability, tissue distribution, metabolism, and excretion pathways.

In Vivo Efficacy

DDO-2728 has demonstrated anti-tumor efficacy in a preclinical xenograft model.

Xenograft Study in Nude Mice

In a study involving MV4-11 xenograft nude mice, daily intraperitoneal administration of DDO-2728 at doses of 10-40 mg/kg for 14 days effectively inhibited tumor growth.[2] The treatment was reported to have a favorable safety profile, with no significant changes in the weight of the mice or their main organs.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the evaluation of DDO-2728.

In Vivo Pharmacokinetic Study

The following workflow illustrates a typical experimental design for a preclinical pharmacokinetic study.

Caption: General workflow for a preclinical pharmacokinetic study.

Methodology:

-

Animal Models: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Administration: DDO-2728 is administered via the desired route (e.g., intravenous bolus or intraperitoneal injection) at a specified dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Bioanalysis: The concentration of DDO-2728 in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC).

In Vivo Xenograft Study

The following diagram outlines the typical workflow for an in vivo xenograft efficacy study.

Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

-

Cell Culture: Human cancer cells (e.g., MV4-11) are cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Treatment: DDO-2728 is administered to the treatment group at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis.

ALKBH5 Inhibition Assay (Fluorescence Polarization)

The inhibitory activity of DDO-2728 against ALKBH5 can be determined using a fluorescence polarization (FP) assay.

Principle: The assay measures the change in the polarization of fluorescently labeled RNA substrate upon binding to the ALKBH5 enzyme. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization. When bound to the larger ALKBH5 enzyme, the rotation slows, leading to an increase in polarization. Inhibitors that prevent this binding will result in a lower polarization signal.

General Protocol:

-

Reagents:

-

Recombinant human ALKBH5 protein

-

Fluorescently labeled m6A-containing RNA probe

-

Assay buffer

-

DDO-2728 at various concentrations

-

-

Procedure:

-

ALKBH5 protein is incubated with varying concentrations of DDO-2728 in an assay plate.

-

The fluorescently labeled RNA probe is added to initiate the binding reaction.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

-

Data Analysis:

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of ALKBH5 activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

DDO-2728 is a promising selective ALKBH5 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. The currently available pharmacokinetic data in rats provides a preliminary understanding of its in vivo behavior. However, a comprehensive ADME profile is essential for its further development. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to fully characterize the pharmacokinetic and pharmacodynamic properties of DDO-2728. Further research is warranted to explore its full therapeutic potential.

References

The Discovery and Development of DDO-2728: A Selective ALKBH5 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of DDO-2728, a novel and selective small-molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This document is intended for researchers, scientists, and drug development professionals interested in the fields of epigenetics, oncology, and the development of targeted cancer therapies.

Introduction: Targeting RNA Epigenetics in Cancer

N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptual gene regulation. The reversible nature of m6A methylation, governed by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has established it as a key player in RNA epigenetics. Dysregulation of m6A homeostasis has been implicated in the pathogenesis of various diseases, including cancer.

AlkB homolog 5 (ALKBH5) is one of two known mammalian m6A demethylases, acting as an "eraser" to remove methyl groups from mRNA. Its overexpression has been linked to the progression of several cancers, including acute myeloid leukemia (AML), by modulating the stability and expression of oncogenic transcripts.[1] This has positioned ALKBH5 as a promising therapeutic target for the development of novel anti-cancer agents. DDO-2728 was identified through a structure-based virtual screening and subsequent optimization as a potent and selective inhibitor of ALKBH5.[2]

Discovery and Optimization of DDO-2728

DDO-2728 was discovered through a meticulous process of virtual screening of a large compound library, followed by hit identification and lead optimization.[3] The initial screening aimed to identify compounds that could bind to the active site of ALKBH5. Promising hits were then synthesized and evaluated for their inhibitory activity against ALKBH5. Structure-activity relationship (SAR) studies were conducted to enhance potency and selectivity, culminating in the identification of DDO-2728 as a lead candidate.[3] DDO-2728 is a 2-oxoglutarate (2-OG) independent inhibitor, distinguishing it from many other dioxygenase inhibitors.[4]

Mechanism of Action

DDO-2728 exerts its anti-leukemic effects by selectively inhibiting the demethylase activity of ALKBH5.[2] This inhibition leads to an increase in the global levels of m6A methylation on mRNA within cancer cells.[5] The altered m6A landscape affects the stability and translation of key oncogenic transcripts, including those for TACC3 and c-Myc.[4] By destabilizing these critical mRNAs, DDO-2728 disrupts essential cellular processes in AML cells, leading to cell cycle arrest and apoptosis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-2728 from in vitro and cellular assays.

| Parameter | Value | Assay | Reference |

| ALKBH5 IC50 | 2.97 µM | Fluorescence Polarization | [4] |

| FTO (ALKBH9) Inhibition | No inhibition | Fluorescence Polarization | [4] |

| ALKBH3 Inhibition | No inhibition | Fluorescence Polarization | [4] |

| ALKBH5 Binding KD | 6.62 µM | Direct Binding Assay | [4] |

| Table 1: In Vitro Inhibitory Activity and Binding Affinity of DDO-2728 |

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 0.45 µM | Cell Viability | [5] |

| MV4-11 | Acute Myeloid Leukemia | 1.2 µM | Cell Viability | [5] |

| HEK293 | Human Embryonic Kidney | Weak toxicity | Cell Viability | [5] |

| HUVEC | Human Umbilical Vein Endothelial | Weak toxicity | Cell Viability | [5] |

| Table 2: Cellular Antiproliferative Activity of DDO-2728 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This assay is used to determine the in vitro inhibitory activity of compounds against the ALKBH5 enzyme.[7][8][9][10][11]

-

Principle: The assay measures the change in polarization of a fluorescently labeled RNA probe upon binding to the ALKBH5 protein. Small, unbound probes tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ALKBH5 protein, the tumbling is slower, leading to an increase in polarization. Inhibitors that displace the probe from ALKBH5 will cause a decrease in polarization.

-

Materials:

-

Recombinant human ALKBH5 protein

-

Fluorescently labeled m6A-containing RNA probe

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a solution of ALKBH5 protein and the fluorescently labeled RNA probe in the assay buffer.

-

Dispense the protein-probe solution into the wells of the 384-well plate.

-

Add serial dilutions of DDO-2728 or control compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Cell Culture and Viability Assays

These assays are used to assess the antiproliferative effects of DDO-2728 on cancer cell lines.[12][13]

-

Cell Lines and Culture Conditions:

-

MOLM-13 and MV4-11 (human acute myeloid leukemia cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Viability Assay (e.g., using CellTiter-Glo®):

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to attach or stabilize for 24 hours.

-

Treat the cells with a serial dilution of DDO-2728 or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis

This protocol is used to determine the effect of DDO-2728 on the cell cycle distribution of AML cells.[14][15][16][17]

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat MOLM-13 or MV4-11 cells with DDO-2728 (e.g., at its IC50 concentration) or vehicle for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store them at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay

This assay is used to quantify the induction of apoptosis in AML cells following treatment with DDO-2728.[18][19][20][21][22][23]

-

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol:

-

Treat MOLM-13 or MV4-11 cells with DDO-2728 or vehicle for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of DDO-2728 in a living organism.[24][25][26][27][28]

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 4-6 weeks old.

-

Cell Line: MV4-11 human AML cells.

-

Protocol:

-

Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in PBS and Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Administer DDO-2728 (e.g., 10 mg/kg, intraperitoneally) or vehicle control to the mice daily for a specified duration (e.g., 14 days).[4]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the DDO-2728-treated group to the vehicle-treated group.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion